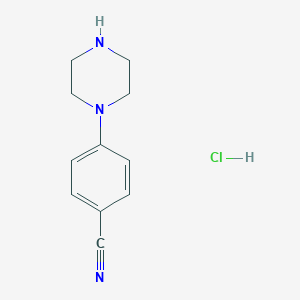
4-(Piperazin-1-yl)benzonitrile hydrochloride
Cat. No. B051306
Key on ui cas rn:
116290-72-3
M. Wt: 223.7 g/mol
InChI Key: FVZWHLFETLOKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05086055
Procedure details


A mixture of 27.3 g (0.15 mol) of p-bromobenzonitrile, 38.7 g (0.45 mol) of piperazine and 42.0 g (0.30 mol) of solid potassium carbonate in a total volume of 60 mL of n-butanol was heated at reflux for 6 h under a nitrogen atmosphere. The mixture was concentrated under reduced pressure and the slurry partitioned between 10% sodium hydroxide and chloroform. The chloroform layer was separated, dried (MgSO4) and concentrated under reduced pressure to give an oil. The oil was eluted through a 400 g silica gel column with a 10% methanol in methylene chloride mixture. The appropriate fractions were concentrated under reduced pressure to give a golden oil. Trituration of this oil with ethyl acetate gave a white powder. The collected white powder was stirred for 15 min in ethereal HCl and recrystallized from methanol-water to give 1.5 g (4.5%)* of white solid, mp>160° C. with decomposition.


[Compound]
Name
solid
Quantity
42 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+].C(O)CCC.[ClH:27]>C(OCC)(=O)C>[ClH:27].[N:10]1([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1 |f:2.3.4,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
38.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
[Compound]
|
Name
|
solid
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 6 h under a nitrogen atmosphere
|
|
Duration
|
6 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the slurry partitioned between 10% sodium hydroxide and chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
WASH
|
Type
|
WASH
|
|
Details
|
The oil was eluted through a 400 g silica gel column with a 10% methanol in methylene chloride mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The appropriate fractions were concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a golden oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol-water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 1.5 g (4.5%)* of white solid, mp>160° C. with decomposition
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.N1(CCNCC1)C1=CC=C(C#N)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
